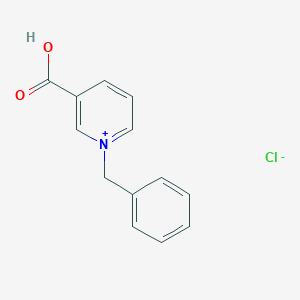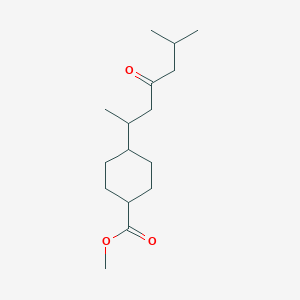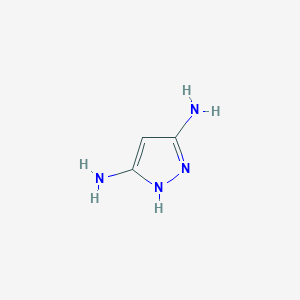
1H-pyrazole-3,5-diamine
Overview
Description
1H-Pyrazole-3,5-diamine (1H-PDA) is an organic compound that is widely used in scientific research due to its versatile properties. 1H-PDA is an amine containing a pyrazole ring with two nitrogen atoms, and it is classified as a diamine. It is a colorless solid at room temperature and is soluble in water, alcohol, and other solvents. 1H-PDA is also known as 1-Pyrazole-3,5-diamine, 3,5-diaminopyrazole, and 3,5-diaminopyrazoline.
Scientific Research Applications
Corrosion Inhibition and Antimicrobial Activity
1H-pyrazole-3,5-diamine derivatives have shown significant efficiency as corrosion inhibitors, particularly for copper alloy in basic media. These derivatives exhibit high effectiveness in preventing copper dissolution in NH4OH solutions. Additionally, they demonstrate superior antibacterial activities against both gram-positive and gram-negative bacteria compared to conventional bactericides. Their chemical structures play a crucial role in these activities (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Synthesis of Purine Analogues
A photocatalyst-free, visible-light-enhanced strategy has been developed for synthesizing pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines, which are purine analogues. This process involves the formation of electron donor-acceptor complexes and is instrumental in drug research and development, especially in the context of synthesizing complex organic compounds (Guo et al., 2021).
Pancreatic Lipase Inhibitors for Anti-obesity
N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, designed and synthesized as potential pancreatic lipase inhibitors, demonstrate notable anti-obesity activity. These derivatives were evaluated for their drug-likeness properties, enzyme inhibition potency, and could be further optimized for obesity treatment (Unnisa et al., 2022).
Synthesis of Biologically Active Compounds
This compound derivatives have been synthesized and evaluated for biological activities like cyclin-dependent kinase inhibition and cytotoxicity against cancer cell lines. These compounds integrate aminopyrazole and benzimidazole scaffolds, which are significant in medicinal chemistry (Jedinák, Kryštof, & Cankař, 2016).
Organic Semiconductor Applications
Novel pyrazole-based organic semiconductors have been synthesized for applications in optoelectronic devices. These compounds demonstrate specific optical properties and surface morphologies, making them suitable for various electronic applications (Cetin, Korkmaz, Erdoğan, Kösemen, 2019).
Antimicrobial Cotton Fabrics
This compound derivatives have been utilized in creating antimicrobial cotton fabrics. Encapsulated into liposomal chitosan emulsions, these compounds maintain fabric mechanical properties while providing effective antimicrobial properties (Nada et al., 2018).
Mechanism of Action
Target of Action
1H-Pyrazole-3,5-diamine is a derivative of pyrazole, which is known to interact with several targets. The primary targets of pyrazole include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of the target, or as agonists, enhancing the activity . The specific interaction between this compound and its targets may depend on the structural features of the compound and the target.
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to estrogen signaling and alcohol metabolism . The downstream effects of these interactions could include changes in hormone levels, metabolic rates, and cellular responses.
Pharmacokinetics
It is known that pyrazole derivatives generally have good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For instance, if it acts as an inhibitor of Alcohol dehydrogenase 1C, it could potentially reduce the rate of alcohol metabolism, leading to increased blood alcohol levels . If it interacts with estrogen receptors, it could influence hormone signaling and potentially affect processes such as cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Some pyrazole derivatives have been identified as novel anti-biofilm agents, suggesting that 1H-pyrazole-3,5-diamine may also have potential effects on various types of cells and cellular processes
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and thus their interactions at the molecular level
Properties
IUPAC Name |
1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBBJPZIDRELDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430696 | |
| Record name | 1H-pyrazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-33-0 | |
| Record name | 1H-pyrazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diamino-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research focuses primarily on the synthetic routes and antibacterial activity of various derivatives of 1H-pyrazole-3,5-diamine. While the exact mechanism of action isn't fully elucidated in these studies, some insights are provided:
- MurB Inhibition: Bis(pyrazolo[1,5-a]pyrimidines) synthesized from this compound demonstrated promising MurB inhibitory activity []. MurB is an essential enzyme in bacterial cell wall biosynthesis, and its inhibition disrupts cell wall formation, leading to bacterial death.
- CDK Inhibition: Some 1H-benzimidazol-2-yl-1H-pyrazole-3,5-diamines showed modest inhibitory activity toward cyclin-dependent kinase 2/cyclin E []. CDKs play a crucial role in cell cycle regulation, and their inhibition can disrupt uncontrolled cell growth, as seen in cancer.
ANone: The provided research primarily focuses on synthesizing and evaluating the biological activity of this compound derivatives, and it does not delve into the parent compound's material compatibility or stability. This information would necessitate dedicated studies.
ANone: The provided research does not highlight any catalytic properties of this compound. Its primary use, as presented in the papers, is as a building block for synthesizing diverse heterocyclic compounds with potential biological activities.
ANone: While the studies mention using SwissADME to predict the drug-likeness of some synthesized derivatives [, ], they do not provide details on specific computational modeling studies or QSAR models for this compound or its derivatives.
ANone: Several studies highlight clear SAR trends for this compound derivatives:
- Antibacterial Activity:
- Antioxidant Activity:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




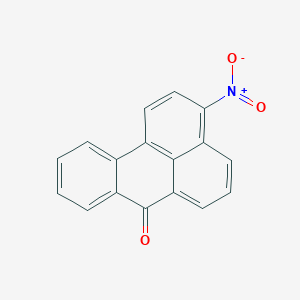
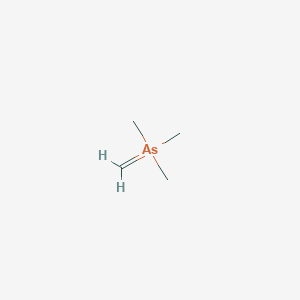
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)


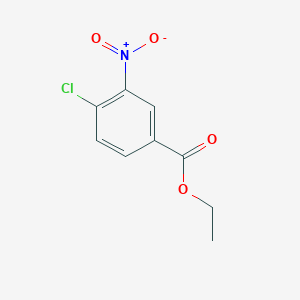
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
